molecular formula C6H7NO B1320078 3-Cyclopropylisoxazole CAS No. 1597989-56-4

3-Cyclopropylisoxazole

Cat. No.: B1320078
CAS No.: 1597989-56-4
M. Wt: 109.13 g/mol
InChI Key: JICQIUSBYUOAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylisoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This structure is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . The cyclopropyl group attached to the isoxazole ring adds unique chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by copper(I) or ruthenium(II) to yield the desired isoxazole derivative . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the one-pot preparation involving terminal alkynes and nitrile oxides. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and properties .

Scientific Research Applications

3-Cyclopropylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylisoxazole involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives inhibit enzymes like p38 MAP kinase, which plays a role in inflammatory responses. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQIUSBYUOAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylisoxazole
Reactant of Route 3
Reactant of Route 3
3-Cyclopropylisoxazole
Reactant of Route 4
Reactant of Route 4
3-Cyclopropylisoxazole
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylisoxazole
Reactant of Route 6
3-Cyclopropylisoxazole
Customer
Q & A

Q1: What happens when 5-cyclopropylisoxazole undergoes electroreduction?

A1: The research paper investigates the electroreduction of 5-cyclopropylisoxazole, which leads to the generation of the 3-cyclopropyl-3-oxopropionitrile anion. [] This anion is a reactive intermediate that can participate in further chemical reactions. The study focuses on understanding the reactivity of this anion and does not delve into the specific products formed in subsequent reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.